![molecular formula C30H24N2O6 B12534233 2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine CAS No. 796875-91-7](/img/structure/B12534233.png)
2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is a synthetic nucleoside analog that incorporates a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine typically involves multi-step organic synthesis. The key steps include the introduction of the pyrene moiety and the formation of the uridine derivative. Common reagents used in these reactions include pyrene derivatives, alkynes, and uridine precursors. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrene-quinone derivatives.
Reduction: Formation of pyrene-alcohol derivatives.
Substitution: Formation of substituted pyrene derivatives.
Scientific Research Applications
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Incorporated into DNA or RNA strands for studying nucleic acid interactions and dynamics.
Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific nucleic acid sequences.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine involves its incorporation into nucleic acids. The pyrene moiety can intercalate between base pairs, affecting the structure and function of the nucleic acid. This intercalation can disrupt normal base pairing and lead to changes in the nucleic acid’s properties, making it useful for studying nucleic acid interactions and for developing diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A simpler analog without the pyrene moiety.
5-Bromo-2’-deoxyuridine: A halogenated analog used in DNA labeling.
2’-Deoxy-5-ethynyluridine: An analog with an alkyne group used in click chemistry.
Uniqueness
2’-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into nucleic acids. This makes it particularly useful for applications in fluorescence-based assays and nucleic acid research.
Properties
CAS No. |
796875-91-7 |
|---|---|
Molecular Formula |
C30H24N2O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-oxo-5-pyren-1-ylpent-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O6/c33-16-25-24(35)14-26(38-25)32-15-20(29(36)31-30(32)37)4-1-2-7-23(34)21-12-10-19-9-8-17-5-3-6-18-11-13-22(21)28(19)27(17)18/h3,5-6,8-13,15,24-26,33,35H,2,7,14,16H2,(H,31,36,37)/t24-,25+,26+/m0/s1 |
InChI Key |
AGNLEMRCAOBASK-JIMJEQGWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
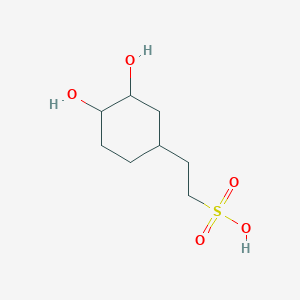
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
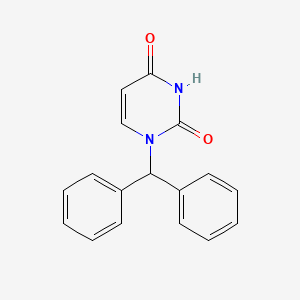
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)

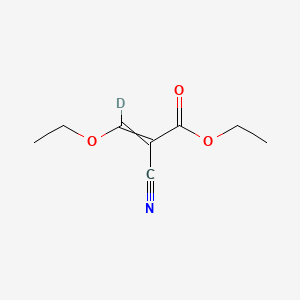
![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)
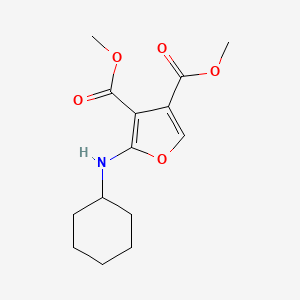
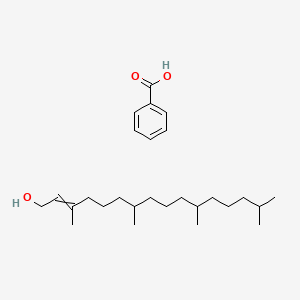
![Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane](/img/structure/B12534225.png)
